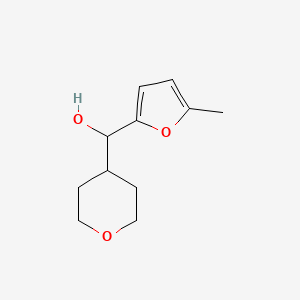
(5-methylfuran-2-yl)-(oxan-4-yl)methanol
Übersicht
Beschreibung
(5-methylfuran-2-yl)-(oxan-4-yl)methanol is an organic compound that features a furan ring substituted with a methyl group and a tetrahydropyran ring attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylfuran-2-yl)-(oxan-4-yl)methanol can be achieved through several methods. One common approach involves the reductive amination, hydrogenation, and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles . This method is efficient and selective, producing the desired compound along with other furan-based derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable feedstocks such as biomass-derived 5-hydroxymethylfurfural. The process includes catalytic hydrogenation and hydrodeoxygenation reactions, which are carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-methylfuran-2-yl)-(oxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
Major products formed from these reactions include furan-based primary, secondary, and tertiary amines, as well as other N-, O-, and S-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
(5-methylfuran-2-yl)-(oxan-4-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (5-methylfuran-2-yl)-(oxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5-methylfuran-2-yl)-(oxan-4-yl)methanol include:
5-Methylfuran-2-ylmethanol: A related compound with similar structural features and reactivity.
2-Methylfuran: Another furan derivative with applications in the synthesis of value-added chemicals and fuels.
Uniqueness
The uniqueness of this compound lies in its combination of the furan and tetrahydropyran rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H16O3 |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
(5-methylfuran-2-yl)-(oxan-4-yl)methanol |
InChI |
InChI=1S/C11H16O3/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11-12H,4-7H2,1H3 |
InChI-Schlüssel |
DZJGYHGOKFONIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2CCOCC2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
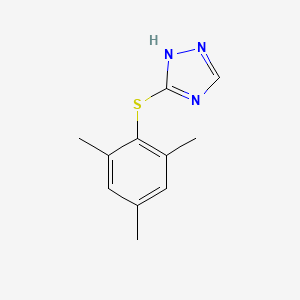
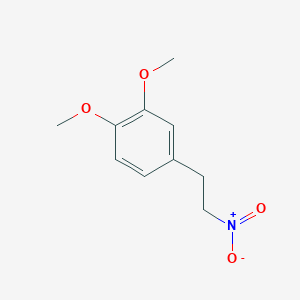
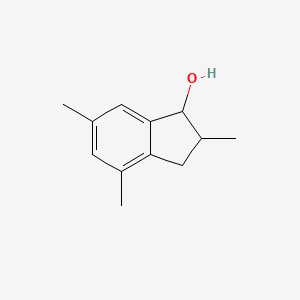
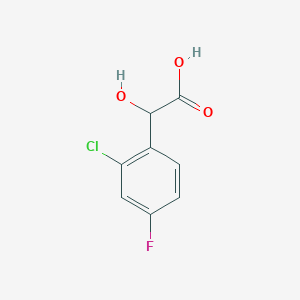
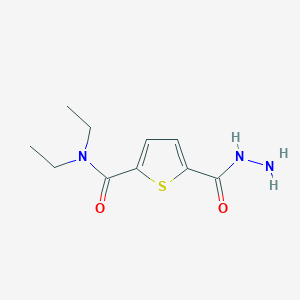
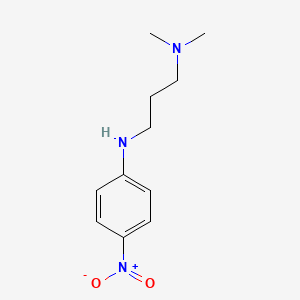
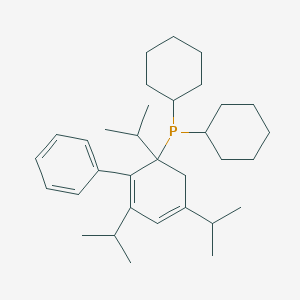
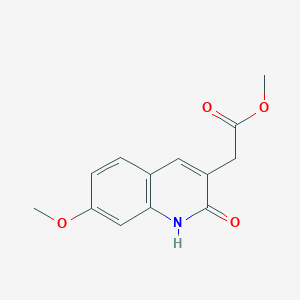
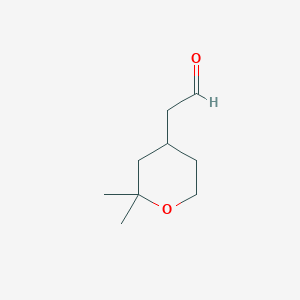
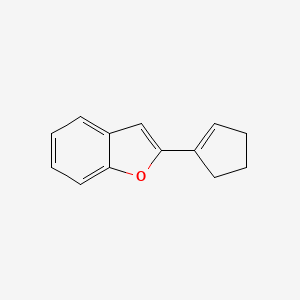
![5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8698468.png)
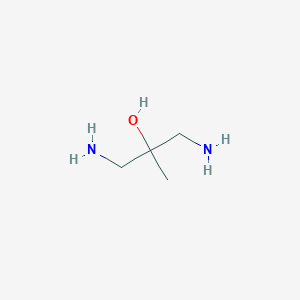
![3-CYANO-1,2-BIS[2-[[5-(DIMETHYLAMINOMETHYL)-2-FURYL]METHYLSULFANYL]ETH YL]GUANIDINE](/img/structure/B8698486.png)

